D-Glucosaminic acid

Description

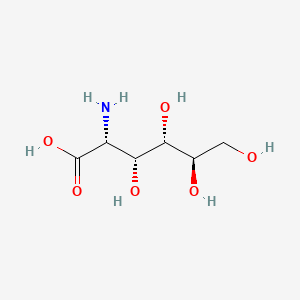

D-Glucosaminic acid (C₆H₁₁NO₇) is an oxidized derivative of D-glucosamine, featuring a carboxylic acid group at the C1 position. It is synthesized via oxidation of D-glucosamine through metallic catalysis (e.g., Pd-Bi catalysts), electrocatalysis, or microbial fermentation . Structurally, it combines an amino sugar backbone with a carboxylate moiety, enabling unique physicochemical properties such as metal chelation and chiral versatility. Its applications span pharmaceuticals (e.g., chromium-based anti-diabetic complexes), agriculture (soil microbial activity modulation), and biotechnology (as a substrate for microbial metabolism) .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYKDFXCZBTLOO-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878848 | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-68-2, 6165-14-6 | |

| Record name | D-Glucosaminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosaminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-deoxy-D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosaminic acid can be synthesized through the oxidation of D-glucosamine. One common method involves the use of glucose oxidase as a catalyst. This enzymatic reaction converts D-glucosamine to this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Certain strains of bacteria or fungi, such as Aspergillus terreus, can produce glucosamine oxidase, which catalyzes the oxidation of D-glucosamine to this compound. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Oxidative Reactions

D-Glucosaminic acid is primarily synthesized via enzymatic oxidation of D-glucosamine. This reaction is catalyzed by oxidases such as glucose oxidase and glucosamine oxidase , producing hydrogen peroxide (H₂O₂) as a byproduct .

Reaction Pathway :

-

Aspergillus terreus NUK-1204 produces a glucosamine oxidase that converts glucosamine to glucosaminic acid with high substrate specificity (100:7 activity ratio for glucosamine vs. N-acetyl-glucosamine) .

-

Pseudomonas putida GNA5 achieves a molar yield of 95.4% in oxidative fermentation, producing 51.5 g/L this compound from 60 g/L D-glucosamine-HCl .

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 10.5 | |

| Optimal Temperature | 30°C | |

| Reaction Time | 3 hours (complete conversion) | |

| Byproduct | H₂O₂ |

Enzymatic Degradation Pathways

In bacterial metabolism, this compound undergoes phosphorylation and subsequent cleavage into central metabolic intermediates:

Phosphorylation

The DgaABCD phosphotransferase system (PTS) in Salmonella enterica phosphorylates this compound at the C-6 position :

Ammonia Elimination

DgaE (this compound-6-phosphate ammonia-lyase) catalyzes the removal of ammonia, yielding 2-keto-3-deoxygluconate 6-phosphate (KDGP) :

Aldol Cleavage

KDGP is split into glyceraldehyde-3-phosphate and pyruvate by DgaF , an enzyme analogous to the Entner-Doudoroff pathway's KDGP aldolase :

Dehydration and Redox Reactions

This compound participates in non-enzymatic transformations under specific conditions:

-

Dehydration : In acidic or high-temperature environments, this compound dehydrates to form 2-keto-3-deoxy-D-gluconic acid (KDG) .

-

Redox Reactions : Catalytic oxidation using palladium-bismuth nanoparticles converts D-glucosamine to this compound with molecular oxygen as the oxidant .

Comparative Analysis of Reaction Pathways

| Reaction Type | Substrate | Product | Enzyme/Catalyst | Organism/Source |

|---|---|---|---|---|

| Oxidation | D-Glucosamine | This compound + H₂O₂ | Glucosamine Oxidase | Aspergillus terreus |

| Phosphorylation | This compound | This compound-6-Phosphate | DgaABCD PTS | Salmonella enterica |

| Ammonia Elimination | This compound-6-Phosphate | KDGP + NH₃ | DgaE | Salmonella enterica |

| Aldol Cleavage | KDGP | Glyceraldehyde-3-P + Pyruvate | DgaF | Salmonella enterica |

Industrial and Metabolic Relevance

-

Biosynthesis : High-yield fermentation using Pseudomonas putida GNA5 offers an economically viable route for industrial production .

-

Therapeutic Potential : Chromium(III) complexes of this compound exhibit antidiabetic activity by modulating blood glucose levels.

-

Bacterial Metabolism : The dgaABCDEF operon in Salmonella enables utilization of this compound as a carbon and nitrogen source, highlighting its role in microbial survival .

This synthesis of chemical and enzymatic data underscores the versatility of this compound in both natural and engineered systems. Its reactivity patterns provide a foundation for applications in biotechnology, medicine, and industrial chemistry.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Properties

D-Glucosaminic acid has been investigated for its potential antidiabetic effects. A study demonstrated that chromium(III) complexes of this compound significantly reduced blood sugar levels in type-2 diabetes model rats, suggesting its utility in diabetes management . The complexes were found to exhibit effects comparable to established chromium supplements, indicating a promising avenue for further research in diabetes therapeutics.

1.2 Drug Delivery Systems

The compound has been utilized in the development of drug delivery systems. Research indicates that glycopeptides synthesized from this compound can serve as effective scaffolds for tissue engineering and drug carriers. These polymers exhibit non-ionic, water-soluble properties that enhance their applicability in biomedical fields .

Biotechnology Applications

2.1 Production via Fermentation

this compound can be efficiently produced from glucosamine through oxidative fermentation using specific bacterial strains like Pseudomonas putida GNA5. This process yields high concentrations of this compound with minimal by-products, highlighting its potential for industrial-scale production . The economic viability of this method makes it an attractive option for biotechnological applications.

2.2 Metabolic Studies

Research into the metabolism of this compound has revealed its involvement in various biochemical pathways. For instance, studies have shown that it is phosphorylated to form D-glucosaminate-6-phosphate in Salmonella enterica, which plays a crucial role in the organism's metabolic processes . Understanding these pathways can lead to insights into microbial physiology and pathogenicity.

Material Science Applications

3.1 Synthesis of Biodegradable Polymers

this compound is being explored for the synthesis of biodegradable materials. The ability to create polypeptides with saccharide side chains from this compound opens new possibilities for developing environmentally friendly materials that can be used in various applications, from packaging to biomedical devices .

3.2 Hydrogel Formation

The incorporation of this compound into hydrogel formulations has shown promise for applications in drug delivery and wound healing. These hydrogels can provide controlled release of therapeutic agents while promoting tissue regeneration due to their biocompatibility and hydrophilicity.

Case Studies

Mechanism of Action

D-Glucosaminic acid exerts its effects primarily through its interaction with cell membranes. The positively charged amino groups can bind to the cell membrane, providing stability and protection against tissue damage. This interaction promotes cell proliferation and differentiation, which is beneficial for wound healing . Additionally, this compound can act as a scavenger of reactive oxygen species, reducing oxidative stress within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Glucosamine

- Structural Difference : Lacks the C1 carboxylic acid group, retaining an -NH₂ group at C2 and a hydroxyl at C1.

- Functional Role: Primarily serves as a precursor for glycosaminoglycans (e.g., chitosan) but exhibits lower metal-binding capacity due to the absence of a carboxylate. For instance, Fe³⁺ complex stability constants for D-glucosamine are significantly lower than those of D-glucosaminic acid .

- Biological Utilization : While both compounds are metabolized by soil microbes, this compound shows stronger correlations with soil organic carbon (SOC) and pH, whereas D-glucosamine is more linked to nitrogen cycling .

Galactaric Acid (Mucic Acid)

- Structural Difference : A dicarboxylic acid derived from galactose, with carboxyl groups at C1 and C6.

- Metal Chelation: Forms stable Fe³⁺ complexes but lacks the amino group, limiting its use in chiral synthesis. This compound’s amino-carboxylate structure enables dual coordination sites, enhancing its utility in medical chelates (e.g., anti-diabetic chromium complexes) .

- Microbial Metabolism : Both acids are utilized by Pseudomonas and Halomonas strains, but this compound is preferentially metabolized in nutrient-poor soils, reflecting its role in stress adaptation .

N-Acetyl-D-Glucosamine (NAG)

- Structural Difference: Features an acetylated amino group at C2 and a hydroxyl at C1, unlike the carboxylate in this compound.

- Biological Function: A key component of bacterial cell walls (e.g., peptidoglycan) and insect glycosaminoglycans.

- Soil Dynamics : NAG correlates strongly with microbial biomass carbon (MBC), while this compound is negatively associated with available phosphorus (AP), suggesting divergent roles in nutrient cycling .

2-Amino-2-deoxygluconic Acid

- Structural Difference: A component of Rhizobium lipid A, featuring a gluconic acid backbone with an amino group at C2.

- Biological Role : Critical for lipid A hydrophilicity in bacterial membranes. Unlike this compound, it forms lactones and ester-linked hydroxy fatty acids, which are absent in this compound’s simpler chelation profile .

Functional Comparison in Microbial and Medical Contexts

Microbial Utilization Patterns

This compound is metabolized by fewer strains than D-galacturonic acid but shows niche specialization in high-salinity or low-phosphorus environments .

Biological Activity

D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar derived from D-glucosamine through oxidation processes. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its roles in metabolic processes, its effects on blood glucose levels, and its structural significance in various biological systems.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its amino group, which enables it to participate in various biochemical reactions. It is a key component of bacterial lipopolysaccharides and plays a significant role in the synthesis of peptidoglycan, a crucial structural element of bacterial cell walls.

| Compound | Structure | Unique Features |

|---|---|---|

| D-Glucosamine | C₆H₁₃NO₅ | Precursor to this compound; involved in chitin synthesis. |

| N-Acetyl-D-glucosamine | C₈H₁₅NO₅ | Acetylated form; important in chitin and glycosaminoglycan synthesis. |

| D-Mannosamine | C₆H₁₃NO₅ | Structural isomer; involved in mannose metabolism. |

| N-Acetyl-D-mannosamine | C₈H₁₅NO₆ | Acetylated form; plays a role in glycoprotein synthesis. |

1. Role in Metabolism

This compound is involved in several metabolic pathways, particularly in the synthesis of glycosaminoglycans and glycoproteins. These molecules are essential for cellular signaling and maintaining structural integrity within tissues. The compound's ability to form peptide bonds with other amino acids contributes to the stability of various biological structures.

2. Antidiabetic Effects

Research has indicated that this compound exhibits significant antidiabetic properties, particularly through its complexes with chromium(III). A study demonstrated that chromium(III) complexes of this compound effectively reduced blood glucose levels in diabetic models. The administration of these complexes led to a notable decrease in food intake and water consumption among diabetic mice, suggesting improved metabolic regulation ( ).

Case Study: Chromium(III) Complexes

- Objective : Assess the efficacy of glucosaminic acid-cobalt (II) chelate on glycemia.

- Method : Administered varying concentrations of chelate to diabetic mice.

- Results : Significant reduction in blood glucose levels was observed after two weeks of treatment, alongside stabilization of body weight ( ).

| Group | Food Intake (g) | Water Intake (mL) |

|---|---|---|

| Control | 106.08 | 120 |

| Treatment A | 103.12 | 90 |

| Treatment B | 101.02 | 85 |

3. Interaction with Pathogens

This compound serves as a carbon and nitrogen source for certain pathogens, such as Salmonella enterica. The bacterium utilizes D-glucosaminate through a specific phosphotransferase system, indicating that this compound plays a role in microbial metabolism ( ).

Synthesis and Production

This compound can be synthesized efficiently from glucosamine via oxidative fermentation using strains like Pseudomonas putida GNA5. This method has shown high yields with minimal by-products, highlighting its potential for industrial applications ( ).

Q & A

Basic: What analytical methods are recommended for detecting and quantifying D-Glucosaminic Acid in microbial metabolism studies?

This compound is commonly quantified using Biolog MicroPlate™ assays , which measure substrate utilization through tetrazolium dye reduction (absorbance at 590 nm). For precise quantification, High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection is employed, using ion-exchange or hydrophilic interaction columns. Calibration curves should be validated with pure this compound standards, and sample preparation must account for matrix effects in complex biological samples (e.g., soil extracts or fermentation broths) .

Basic: What experimental models are used to investigate microbial utilization of this compound?

Bacterial respiration assays (e.g., Salmonella serovars) and fermentation studies (e.g., Pseudomonas putida) are standard models. For example, Salmonella Mbandaka utilizes this compound via specific operons (dgo), while S. Derby lacks this capability, enabling comparative genomic analysis . Fermentation protocols involve optimizing carbon/nitrogen ratios, pH (6.5–7.5), and dissolved oxygen levels (20–30%) to maximize yield .

Advanced: What challenges arise in optimizing microbial fermentation for this compound synthesis, and how are they addressed?

Key challenges include:

- Substrate inhibition : High D-glucosamine concentrations (>50 g/L) reduce Pseudomonas putida growth rates. Solutions include fed-batch fermentation or enzymatic conversion (glucose oxidase) to mitigate toxicity .

- Byproduct formation : Unwanted metabolites (e.g., gluconic acid) are minimized using pH-stat control or genetic engineering to suppress competing pathways .

- Downstream purification : Cation-exchange chromatography is used to separate this compound from salts and organic acids, achieving >95% purity .

Advanced: How can contradictory findings about this compound’s role in soil microbial diversity be resolved?

Studies report conflicting correlations between this compound utilization and soil health (e.g., positive in black soil , negative in Lycium barbarum fields ). Resolving contradictions requires:

- Context-specific controls : Soil type (e.g., pH, organic matter) and agricultural practices (e.g., monocropping) significantly influence microbial responses.

- Multi-variable statistical analysis : Principal Component Analysis (PCA) and redundancy analysis (RDA) differentiate carbon source contributions to microbial functional diversity .

- Longitudinal studies : Track seasonal variations in microbial activity to disentangle transient vs. sustained effects .

Advanced: What methodologies are used to study the coordination chemistry of this compound with metal ions?

Potentiometric titration under inert atmospheres (N₂) determines stability constants (logK) for complexes with metals like Cr(III) and Fe(III). Thermodynamic parameters (ΔG, ΔH) are derived using calorimetry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies binding sites (e.g., carboxylate and amine groups), while DFT calculations model electronic structures .

Advanced: How can multi-omics approaches elucidate this compound metabolism in bacterial systems?

- Genomics : Identify operons (e.g., dgo) and regulatory elements via comparative genomics (BLASTp, OrthoMCL) .

- Metabolomics : LC-MS/MS profiles intracellular intermediates (e.g., glucosamine-6-phosphate) to map metabolic flux .

- Proteomics : SILAC labeling quantifies enzyme expression (e.g., glucosamine dehydrogenase) under varying substrate conditions .

Basic: What statistical approaches are recommended for analyzing this compound’s impact on microbial functional diversity?

Principal Component Analysis (PCA) reduces dimensionality in Biolog data, highlighting carbon sources (e.g., this compound) that drive community separation. Permutational ANOVA (PERMANOVA) tests significance across treatments, while Mantel tests correlate diversity metrics with environmental variables (e.g., pH, temperature) .

Advanced: What are the limitations of current enzymatic methods for this compound production?

- Enzyme stability : Glucose oxidase loses activity after 5 cycles due to oxidative damage. Immobilization on chitosan beads improves reusability (>20 cycles) .

- Substrate specificity : Enzymatic oxidation of D-glucosamine produces <80% yield due to competing pathways (e.g., Maillard reactions). Directed evolution or cofactor engineering (NAD+ regeneration) can enhance efficiency .

- Cost : High enzyme costs necessitate strain engineering (e.g., E. coli expression systems) for scalable production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.